

Chemical and physical properties of N-(2-Hydroxyethyl)piperazine-d4

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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)piperazine-d4

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Technical Guide: N-(2-Hydroxyethyl)piperazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, as well as the applications and relevant experimental protocols for **N-(2-Hydroxyethyl)piperazine-d4**. This deuterated analog of N-(2-Hydroxyethyl)piperazine is a crucial reagent, particularly in the synthesis of labeled compounds for use in metabolic studies and as internal standards.

Core Chemical and Physical Properties

N-(2-Hydroxyethyl)piperazine-d4, a stable isotope-labeled version of N-(2-Hydroxyethyl)piperazine, is primarily used in research and development, especially in the pharmaceutical industry. The incorporation of deuterium atoms provides a distinct mass signature, making it invaluable for mass spectrometry-based assays.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **N-(2-Hydroxyethyl)piperazine-d4** and its non-deuterated counterpart for comparison.

Table 1: Properties of **N-(2-Hydroxyethyl)piperazine-d4** and its Variants

Property	N-(2-Hydroxyethyl)piperazine-d4	N-(2-Hydroxyethyl)piperazine-d4 Dihydrochloride
Molecular Formula	C ₆ H ₁₀ D ₄ N ₂ O	C ₆ H ₁₀ D ₄ N ₂ O · 2HCl
Molecular Weight	134.21 g/mol	207.13 g/mol
CAS Number	1160357-16-3	1160297-36-8
Appearance	Brown Liquid	Solid
Storage	2-8°C Refrigerator	2-8°C Refrigerator

Table 2: Properties of N-(2-Hydroxyethyl)piperazine (Non-Deuterated)

Property	Value
Molecular Formula	C ₆ H ₁₄ N ₂ O
Molecular Weight	130.19 g/mol [1]
CAS Number	103-76-4[1]
Appearance	Clear colorless to pale yellow oily liquid
Density	1.061 g/mL at 25 °C
Melting Point	-38.5 °C[2][3]
Boiling Point	245-246 °C
Flash Point	>230 °F
Water Solubility	Miscible[2][3]
Refractive Index	n _{20/D} 1.506

Applications in Drug Development

N-(2-Hydroxyethyl)piperazine and its deuterated analog are significant intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly neuroleptic agents used to treat psychiatric disorders.[2][4][5][6] One of the primary applications of **N-(2-**

Hydroxyethyl)piperazine-d4 is in the preparation of labeled Flupentixol, an antipsychotic drug. The labeled compound serves as an internal standard in pharmacokinetic and metabolic studies.

Experimental Protocols

While specific, detailed experimental protocols for **N-(2-Hydroxyethyl)piperazine-d4** are not extensively published outside of patent literature, the following sections provide methodologies based on established chemical principles and information derived from related compounds and synthesis patents.

Synthesis of Labeled Flupentixol

A common application of **N-(2-Hydroxyethyl)piperazine-d4** is in the synthesis of isotopically labeled Flupentixol. The general approach involves the condensation of a thioxanthene derivative with the deuterated piperazine.

Protocol:

- **Reaction Setup:** In a reaction vessel, dissolve 2-trifluoromethyl-9-(2-propenylidene)-thioxanthene in an excess of **N-(2-Hydroxyethyl)piperazine-d4**. The piperazine derivative often serves as both reactant and solvent.
- **Heating:** Heat the solution to approximately 100°C. Maintain this temperature for several hours (e.g., 7 hours) to ensure the reaction goes to completion.
- **Purification:** After the reaction is complete, cool the mixture. The excess **N-(2-Hydroxyethyl)piperazine-d4** is removed by distillation under reduced pressure.
- **Further Purification:** The resulting crude labeled Flupentixol can be further purified using column chromatography to isolate the desired product from any side products.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are crucial for confirming the structure of **N-(2-Hydroxyethyl)piperazine-d4** and its derivatives.

- ^1H NMR: The spectrum of the non-deuterated compound shows characteristic peaks for the protons on the piperazine ring and the hydroxyethyl group. For the d4 version, a significant reduction or absence of signals corresponding to the deuterated positions on the piperazine ring is expected.
- ^{13}C NMR: The carbon signals will be present, but those corresponding to the deuterated carbons may show splitting due to carbon-deuterium coupling.

Mass Spectrometry (MS):

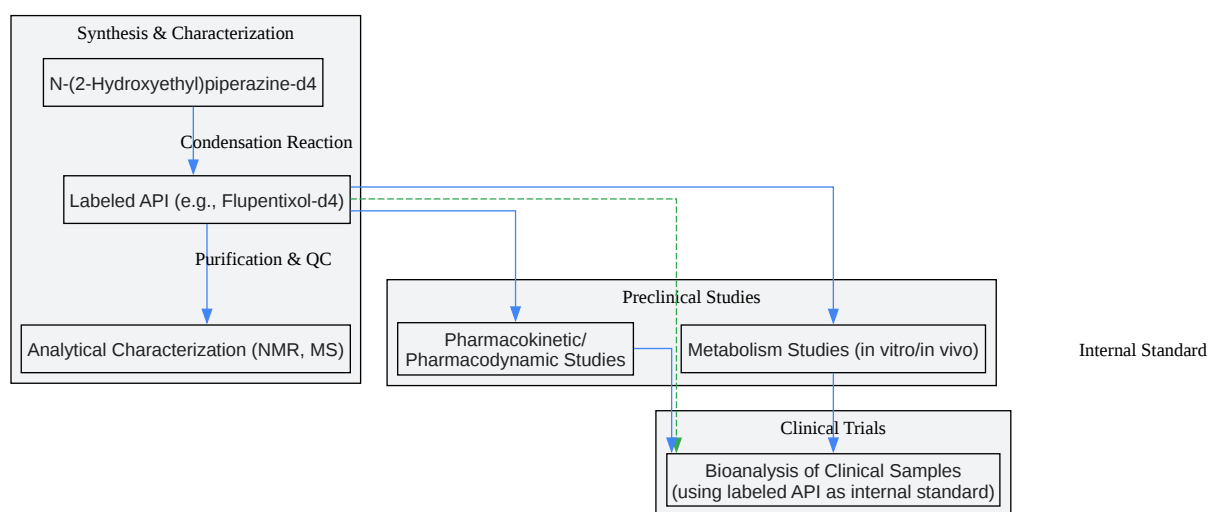
Mass spectrometry is used to confirm the molecular weight and isotopic purity of **N-(2-Hydroxyethyl)piperazine-d4**.

- Electron Ionization (EI-MS): This technique will show a molecular ion peak corresponding to the mass of the deuterated compound (134.21 g/mol). The fragmentation pattern can also be analyzed to confirm the structure.
- High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition.

Visualized Workflows and Pathways

Drug Development Workflow

The following diagram illustrates a generalized workflow for the use of a labeled intermediate like **N-(2-Hydroxyethyl)piperazine-d4** in pharmaceutical development.

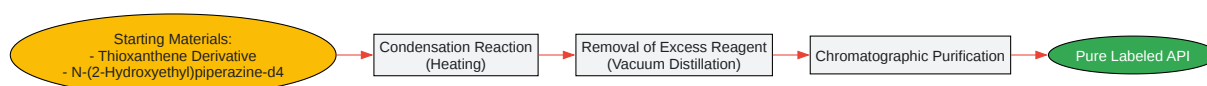


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Caption: Generalized Drug Development Workflow.

Synthesis Workflow for Labeled API

This diagram outlines the key steps in the synthesis of a labeled active pharmaceutical ingredient using **N-(2-Hydroxyethyl)piperazine-d4**.



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Caption: Labeled API Synthesis Workflow.

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